

physicochemical properties of 2-Pyridyl Tribromomethyl Sulfone

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Compound of Interest

Compound Name: 2-Pyridyl Tribromomethyl Sulfone

Cat. No.: B1312236

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An In-Depth Technical Guide to **2-Pyridyl Tribromomethyl Sulfone**

Introduction: Unveiling a Specialized Reagent

2-Pyridyl Tribromomethyl Sulfone, with the chemical formula $C_6H_4Br_3NO_2S$ and CAS Number 59626-33-4, is a halogenated organosulfur compound of significant interest in modern synthetic chemistry.^{[1][2]} At room temperature, it presents as a stable, off-white to pale yellow crystalline solid.^{[1][3]} While not found in nature, this synthetically derived molecule has carved out a niche as a valuable intermediate and reagent.^[1] Its structure, featuring a pyridine ring linked to a highly functionalized tribromomethyl sulfone group, imparts unique reactivity that is leveraged in specialized applications.

The primary utility of this compound lies in its role as a reagent for introducing brominated sulfone moieties into more complex molecular architectures.^[1] This capability has found particular relevance in the pharmaceutical industry, where it serves as an intermediate in the development of novel antifungal and antibacterial agents.^[1] The pyridine scaffold itself is a well-established "privileged structure" in drug discovery, known for its ability to interact with biological targets and improve physicochemical properties like solubility and metabolic stability.^{[4][5]} This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and handling protocols, grounded in established scientific data.

Core Physicochemical Properties

The physical and chemical characteristics of **2-Pyridyl Tribromomethyl Sulfone** dictate its behavior in experimental settings. The presence of three heavy bromine atoms and a polar sulfone group results in a high-density solid with limited volatility and sparse solubility in water.

[1]

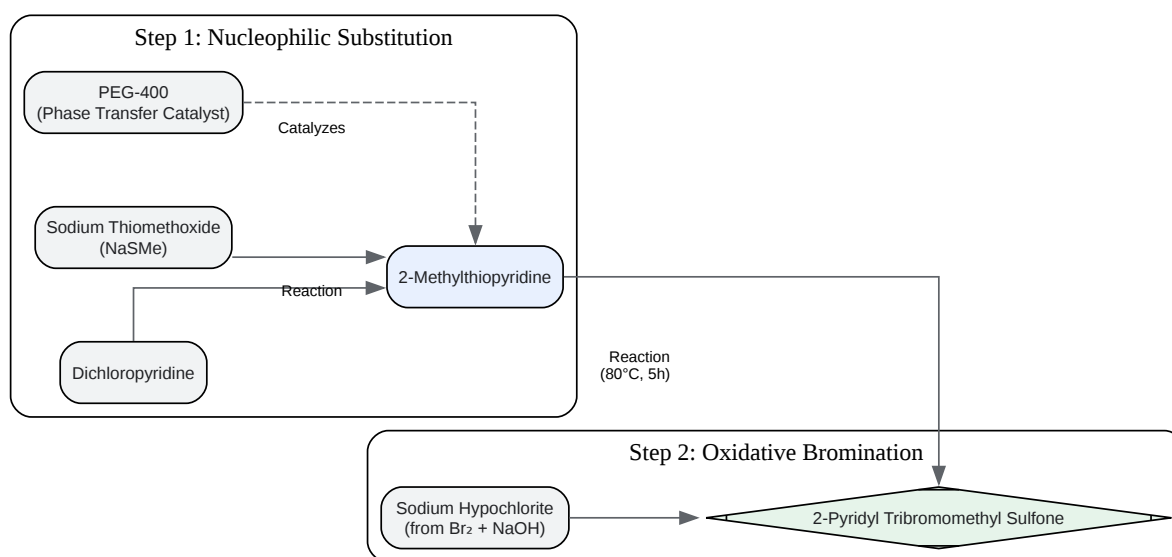
Property	Value	Source(s)
IUPAC Name	2- [(tribromomethyl)sulfonyl]pyridi ne	[2][6]
CAS Number	59626-33-4	[1][2][3]
Molecular Formula	C ₆ H ₄ Br ₃ NO ₂ S	[2][3]
Molecular Weight	393.88 g/mol	[2][6]
Appearance	White to pale yellow crystalline solid/powder	[1][3]
Melting Point	159-162 °C	[3]
Boiling Point	400.7 ± 45.0 °C at 760 mmHg	[3]
Density	2.4 ± 0.1 g/cm ³	[3]
Flash Point	196.1 ± 28.7 °C	[3]
Solubility	Sparingly soluble in water	[1]
Topological Polar Surface Area	55.4 Å ²	[2]

Synthesis and Structural Elucidation

The synthesis of **2-Pyridyl Tribromomethyl Sulfone** has been optimized to achieve high purity and yield, making it accessible for laboratory and industrial use.[7] While several pathways exist, a particularly efficient method involves a two-stage process starting from readily available precursors.[1][7]

Synthetic Pathway Overview

One established synthesis involves the initial formation of 2-methylthiopyridine, which is subsequently oxidized and brominated to yield the final product.^[7] This method avoids the direct handling of more hazardous reagents like tribromomethanesulfonyl chloride.^[1]



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Caption: High-yield synthesis workflow for **2-Pyridyl Tribromomethyl Sulfone**.

Experimental Protocol: Synthesis

Causality: This protocol, adapted from literature, utilizes a phase-transfer catalyst (PEG-400) in the first step to facilitate the reaction between the aqueous sodium thiomethoxide and the organic dichloropyridine phase, dramatically increasing the yield.^[7] The second step is a one-pot oxidation and bromination, where the molar ratio of bromine is crucial for driving the reaction to completion.^[7]

- Step 1: Synthesis of 2-Methylthiopyridine

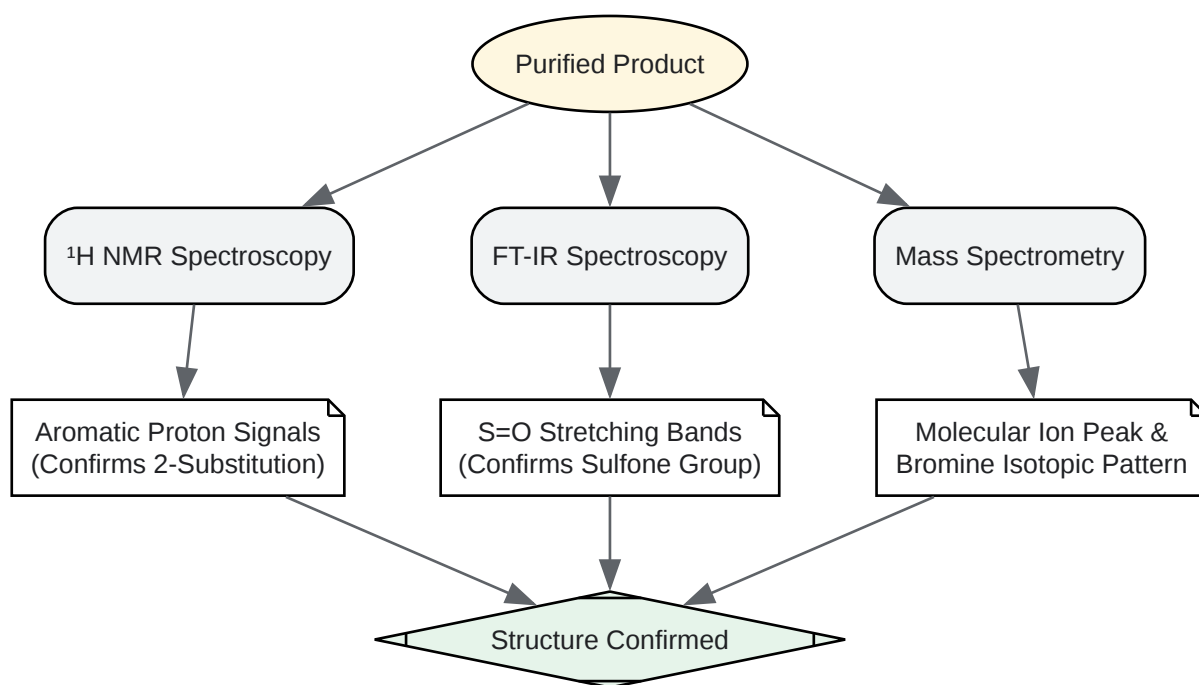
- To a reaction vessel, add dichloropyridine and polyethylene glycol-400 (PEG-400) in a mass ratio of 1:0.18.[7]
- Add sodium thiomethoxide, maintaining a molar ratio of 1:1.2 relative to dichloropyridine. [7]
- Allow the reaction to proceed, monitoring for the consumption of dichloropyridine. The expected yield of 2-methylthiopyridine is approximately 97.8%.[7]
- Isolate and purify the intermediate product.
- Step 2: Synthesis of **2-Pyridyl Tribromomethyl Sulfone**
 - Prepare the sodium hypochlorite reagent by reacting bromine and sodium hydroxide in a 1:4 molar ratio at a temperature of -5 to 0 °C.[7]
 - In a separate vessel, charge the 2-methylthiopyridine intermediate.
 - Add the prepared sodium hypochlorite solution. The molar ratio of 2-methylthiopyridine to the initial bromine used should be 1:6.58.[7]
 - Heat the reaction mixture to 80 ± 1 °C and maintain for 5 hours.[7]
 - Upon completion, cool the mixture and isolate the crude product.
 - Purify the product via recrystallization to obtain **2-Pyridyl Tribromomethyl Sulfone** with a purity of up to 99.6% and a yield of 93.3%.[7]

Protocol: Spectroscopic Characterization

Trustworthiness: A multi-technique approach ensures self-validation. ^1H NMR confirms the pyridine ring's proton environment, IR identifies key functional groups (sulfone), and Mass Spectrometry provides definitive molecular weight and elemental composition (via isotopic pattern).

- ^1H NMR Spectroscopy:

- Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Acquire the spectrum on a 400 MHz or higher spectrometer.
- Expected Result: Four distinct signals in the aromatic region (approx. 7.0-8.7 ppm) corresponding to the protons on the pyridine ring. The specific chemical shifts and coupling patterns will confirm the 2-substitution pattern.
- Infrared (IR) Spectroscopy:
 - Prepare a sample using a KBr pellet or an ATR accessory.
 - Record the spectrum from $4000\text{-}400\text{ cm}^{-1}$.
 - Expected Result: Strong, characteristic absorption bands for the sulfone group (S=O stretching) around $1350\text{-}1300\text{ cm}^{-1}$ and $1160\text{-}1120\text{ cm}^{-1}$. Additional peaks will correspond to the pyridine ring C=C and C=N vibrations.
- Mass Spectrometry (MS):
 - Introduce the sample into the mass spectrometer (e.g., via electrospray ionization or direct insertion).
 - Acquire the mass spectrum.
 - Expected Result: A molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ corresponding to the molecular weight (approx. 393.88 g/mol). A characteristic isotopic cluster pattern will be observed due to the presence of three bromine atoms (^{79}Br and ^{81}Br), serving as a definitive confirmation of the compound's elemental composition.



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Caption: Workflow for the structural confirmation of the synthesized product.

Reactivity and Applications

The chemical behavior of **2-Pyridyl Tribromomethyl Sulfone** is dominated by the interplay between the electron-withdrawing sulfone group and the tribromomethyl moiety.

- **Reagent in Organic Synthesis:** Its primary function is as a synthetic reagent. It can participate in various chemical reactions, including nucleophilic substitutions and oxidations. [1] The C-S bond and the C-Br bonds are potential sites for chemical transformation, allowing for the introduction of the CBr₃ or SO₂-Py groups into target molecules.
- **Chemical Stability and Incompatibilities:** The compound demonstrates moderate thermal stability.[1] However, it is incompatible with strong reducing agents, bases, and nucleophiles. [1] These reagents can trigger decomposition, potentially via cleavage of the sulfone group or reaction with the electrophilic bromine atoms.[1]
- **Pharmaceutical Intermediate:** The molecule serves as a building block in the synthesis of potential therapeutic agents.[1] Sulfone-containing compounds are known to possess a wide range of biological activities, including antibacterial and anti-inflammatory properties.[8] The

incorporation of this specific pyridyl sulfone can be a strategic step in modulating a drug candidate's activity and pharmacokinetic profile.

Safety, Handling, and Storage

As a moderately hazardous chemical, proper handling of **2-Pyridyl Tribromomethyl Sulfone** is essential to ensure laboratory safety.[1]

GHS Hazard Information:

- Pictogram: GHS07 (Exclamation Mark)[6]
- Signal Word: Warning[6][9]
- Hazard Statements:
 - H317: May cause an allergic skin reaction.[2][9][10]
 - H319: Causes serious eye irritation.[2][6][9]

Protocol: Safe Handling and Storage

- Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[9][11] Install and maintain easy access to an eyewash station and safety shower.[9]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to approved standards (e.g., NIOSH or EN166).[9][11]
 - Skin Protection: Wear protective gloves (inspect before use) and a lab coat.[9][11] Avoid direct skin contact.
 - Respiratory Protection: For operations that may generate significant dust, use a dust respirator (e.g., N95).[9][11]
- Handling Procedures:

- Avoid dust formation.[\[11\]](#)
- Wash hands thoroughly after handling and before breaks.[\[9\]](#)[\[11\]](#)
- Keep the container tightly closed when not in use.[\[9\]](#)
- Storage:
 - Store in a cool, dry, and dark place in a tightly sealed container.[\[3\]](#)[\[9\]](#)
 - Store away from incompatible materials such as strong bases, reducing agents, and nucleophiles.[\[1\]](#)[\[9\]](#)
- First Aid Measures:
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[\[9\]](#)[\[11\]](#)
 - Skin Contact: Wash off with soap and plenty of water. If irritation or a rash occurs, seek medical attention.[\[9\]](#)[\[11\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[\[11\]](#)
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[\[11\]](#)

Conclusion

2-Pyridyl Tribromomethyl Sulfone is a highly functionalized and specialized reagent with well-defined physicochemical properties. Its efficient, high-yield synthesis makes it an accessible tool for advanced organic synthesis. The compound's unique reactivity, combined with the desirable properties of the pyridyl scaffold, establishes its importance as a valuable intermediate in the pursuit of new pharmaceuticals and complex chemical entities. Adherence to rigorous safety and handling protocols is paramount to harnessing its synthetic potential responsibly.

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